molecular formula C24H26N2O5S B3460383 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B3460383
M. Wt: 454.5 g/mol
InChI Key: GMUHOFNHRFFQHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of the amide group could lead to the formation of intramolecular hydrogen bonds, potentially influencing the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions or oxidation reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The amide group could form hydrogen bonds with other molecules, potentially increasing its solubility in polar solvents .

Future Directions

The study and application of this compound would likely depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety in biological systems. If it’s intended for use in materials science or another field, different types of studies would be needed .

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-18-9-12-21(13-10-18)32(28,29)26(16-19-7-5-4-6-8-19)17-24(27)25-22-14-11-20(30-2)15-23(22)31-3/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHOFNHRFFQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 2
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 3
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 4
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 5
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 6
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

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